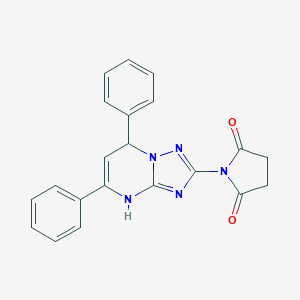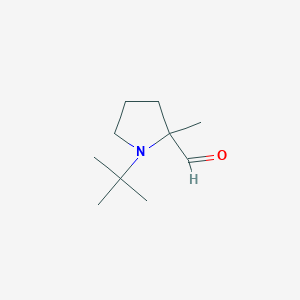
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde is a chemical compound that is widely used in scientific research. It is also known as TMC or tert-butyl methylpyrroline carboxaldehyde. This compound has a unique chemical structure that makes it useful in various applications, including drug discovery, chemical synthesis, and material science. In
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde depends on its application. As a DPP-IV inhibitor, TMC binds to the active site of the enzyme and prevents it from cleaving incretin hormones, which are involved in glucose homeostasis. As a fluorescent probe, TMC reacts with ROS to form a fluorescent product that can be detected using fluorescence microscopy or flow cytometry.
Effets Biochimiques Et Physiologiques
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has been shown to have several biochemical and physiological effects. As a DPP-IV inhibitor, TMC increases the levels of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels. TMC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TMC has been shown to protect cells from oxidative stress by scavenging ROS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde in lab experiments is its high purity and stability. TMC is readily available and can be easily synthesized in large quantities. However, one limitation of using TMC is its potential toxicity. It is important to use appropriate safety precautions when handling TMC, as it may cause skin and eye irritation.
Orientations Futures
There are several future directions for research involving 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde. One area of interest is the development of new DPP-IV inhibitors for the treatment of type 2 diabetes. TMC has shown promising results in preclinical studies, and further research may lead to the development of new drugs. Another area of interest is the use of TMC as a fluorescent probe for imaging ROS in living cells. Further optimization of TMC as a probe may lead to new insights into the role of ROS in various biological processes. Finally, TMC may have potential applications in material science, such as the synthesis of new polymers or the development of new sensors.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde involves the reaction of tert-butylamine and 2-methylpyrrole-2-carboxylic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde.
Applications De Recherche Scientifique
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde has several applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. It is also used in drug discovery as a tool to identify and optimize drug candidates. TMC has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes. Additionally, TMC has been used as a fluorescent probe to detect reactive oxygen species (ROS) in cells.
Propriétés
Numéro CAS |
174914-31-9 |
|---|---|
Nom du produit |
1-Tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-tert-butyl-2-methylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)11-7-5-6-10(11,4)8-12/h8H,5-7H2,1-4H3 |
Clé InChI |
WMRCVKBINATNNU-UHFFFAOYSA-N |
SMILES |
CC1(CCCN1C(C)(C)C)C=O |
SMILES canonique |
CC1(CCCN1C(C)(C)C)C=O |
Synonymes |
2-Pyrrolidinecarboxaldehyde,1-(1,1-dimethylethyl)-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





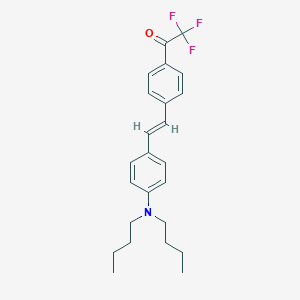
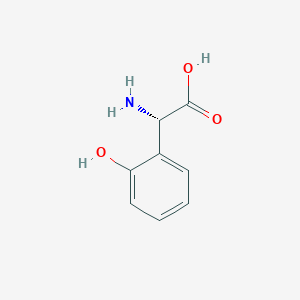
![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)
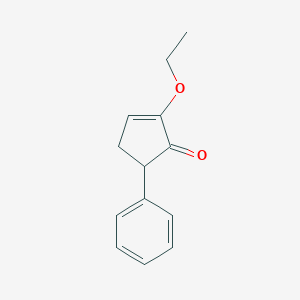
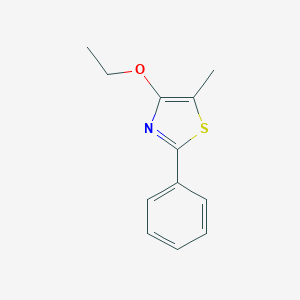
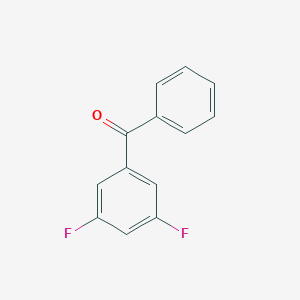
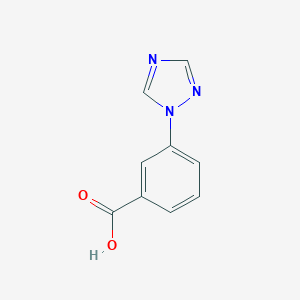
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
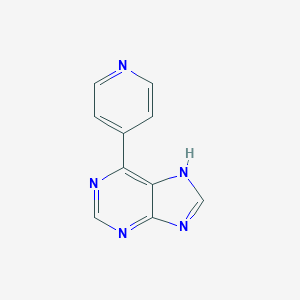
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
